molecular formula C11H16N2O7 B13424476 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Cat. No.: B13424476
M. Wt: 288.25 g/mol
InChI Key: LTZSHMVGFNCCSO-LUQPRHOASA-N
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Description

The compound 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a synthetic nucleoside analog characterized by a modified ribose-like sugar (oxolane) and a pyrimidine base. Key structural features include:

  • Sugar moiety: A 3-methyl-substituted oxolane ring with hydroxyl groups at positions 3 and 4, and a hydroxymethyl group at position 5. The 3-methyl group distinguishes it from natural ribose derivatives .
  • Pyrimidine base: A 5-hydroxymethyl-substituted pyrimidine-2,4-dione (uracil derivative).

Nucleoside analogs are frequently explored for antiviral and anticancer applications due to their ability to interfere with nucleic acid synthesis. The unique methyl and hydroxymethyl substitutions in this compound may influence metabolic stability, enzymatic recognition, and binding affinity .

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-11(19)7(16)6(4-15)20-9(11)13-2-5(3-14)8(17)12-10(13)18/h2,6-7,9,14-16,19H,3-4H2,1H3,(H,12,17,18)/t6-,7-,9-,11-/m1/s1

InChI Key

LTZSHMVGFNCCSO-LUQPRHOASA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O)O

Origin of Product

United States

Preparation Methods

Stereoselective Construction of the Sugar Moiety

The sugar component, a 3-methyl-substituted tetrahydrofuran with multiple hydroxyl groups, is typically prepared via:

  • Starting from D-ribose or related sugars: D-ribose derivatives undergo selective protection and functional group transformations to introduce the 3-methyl substituent and establish the stereochemistry at C-2, C-3, C-4, and C-5. This approach leverages the natural stereochemistry of D-ribose as a scaffold.

  • Asymmetric synthesis routes: Employing chiral catalysts or auxiliaries to introduce the methyl group stereoselectively on a tetrahydrofuran ring precursor.

  • Key intermediates: Protected sugar derivatives such as 1,2-O-isopropylidene or acetonide-protected sugars are used to facilitate selective modifications and to protect hydroxyl groups during methylation and oxidation steps.

Glycosylation with Pyrimidine-2,4-dione

The coupling of the sugar moiety to the pyrimidine base is a critical step, generally accomplished by:

  • Activation of the sugar moiety: The anomeric hydroxyl group of the sugar is converted into a good leaving group (e.g., halide, trichloroacetimidate, or sulfonate ester) to facilitate nucleophilic substitution.

  • Nucleophilic substitution by the pyrimidine base: The pyrimidine-2,4-dione acts as a nucleophile, often in its silylated form to enhance nucleophilicity, attacking the activated sugar to form the β-glycosidic bond.

  • Stereochemical control: Reaction conditions and protecting groups are optimized to favor formation of the β-anomer, consistent with natural nucleosides.

Protecting Group Strategies

To manage the multiple hydroxyl groups and avoid side reactions:

Methylation at the 3-Position of the Sugar

The introduction of the methyl group at the 3-position of the sugar ring is generally performed by:

Purification and Characterization

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product.

  • Spectroscopic analysis: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and stereochemistry.

Data Table Summarizing Key Preparation Steps

Step Description Key Reagents/Conditions Outcome/Notes
1. Sugar protection Protection of hydroxyl groups (e.g., acetonide) Acetone, acid catalyst Protects 3,4-diol for selective methylation
2. Methylation Introduction of methyl group at C-3 Methyl iodide or equivalent, base Stereoselective methylation at C-3
3. Activation of anomeric OH Conversion to leaving group (e.g., halide) HCl, PBr3, or trichloroacetimidate formation Enables glycosylation
4. Glycosylation Coupling with silylated pyrimidine base Silylating agents (e.g., HMDS), Lewis acids Formation of β-glycosidic bond
5. Deprotection Removal of protecting groups Acidic or hydrogenolytic conditions Free hydroxyl groups restored
6. Purification Isolation of pure nucleoside HPLC, column chromatography High purity compound

Research Discoveries and Variations

  • Recent patents describe optimized glycosylation methods using trichloroacetimidate sugar donors and silylated pyrimidines to improve yield and stereoselectivity.

  • Alternative synthetic routes explore enzymatic or chemoenzymatic methods for stereoselective sugar modification, enhancing environmental friendliness and scalability.

  • Fluorinated analogs of this compound have been synthesized by similar strategies, substituting methylation with fluorination at the sugar ring, demonstrating the versatility of the synthetic approach.

  • Protecting group strategies continue to evolve, with novel groups enabling milder deprotection conditions to preserve sensitive functional groups.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s pyrimidine ring and hydroxyl groups participate in nucleophilic substitutions under controlled conditions:

Reaction Type Reagents/Conditions Outcome
Hydroxyl Alkylation Methyl iodide, DMF, NaH, 0–5°C Selective methylation of primary hydroxyl groups on the oxolan ring .
Acylation Acetic anhydride, pyridine, 20–25°C Acetylation of secondary hydroxyl groups, forming stable esters .
Hydrazine Substitution Hydrazine hydrate, EtOH, refluxReplacement of the 4-oxo group with hydrazine, yielding hydrazinyl derivatives.
  • Key Observation : Steric hindrance from the 3-methyl group on the oxolan ring limits reactivity at certain positions, favoring regioselective modifications.

Oxidation and Reduction Reactions

The hydroxymethyl and hydroxyl groups undergo redox reactions:

Reaction Type Reagents/Conditions Outcome
Primary Alcohol Oxidation Jones reagent (CrO₃/H₂SO₄), 0°COxidation of hydroxymethyl groups to carboxylic acids.
Catalytic Hydrogenation H₂, Pd/C, MeOH, 50°CReduction of double bonds in modified pyrimidine rings.
  • Structural Impact : Oxidation of the hydroxymethyl group alters solubility and hydrogen-bonding capacity, affecting bioavailability.

Ring Modification and Functionalization

The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitutions:

Reaction Type Reagents/Conditions Outcome
Halogenation N-Bromosuccinimide, DMF, 40°C Bromination at the 5-position of the pyrimidine ring .
Nitration HNO₃/H₂SO₄, 0°CNitro group introduction at the 6-position, enhancing electrophilicity.
  • Mechanistic Insight : Halogenation increases the compound’s potential as a precursor for cross-coupling reactions in drug synthesis .

Protection/Deprotection Strategies

Sensitive hydroxyl groups require protection during multi-step syntheses:

Protecting Group Reagents Conditions Application
Silyl Ethers TBDMSCl, imidazole, DMFRoom temperature, anhydrousShields primary hydroxyl groups.
Acetals Dimethoxypropane, TsOH, CH₂Cl₂Reflux, 4–6 hoursProtects diol systems on the oxolan ring.

Comparative Reactivity of Structural Analogs

Reactivity differences among analogs highlight the target compound’s uniqueness:

Analog Structure Key Reactivity Difference
1-[(2R,3R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dioneFluorine substitution increases oxidative stability but reduces nucleophilic reactivity.
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-oneHydrazine substitution enables chelation with metal ions.

Research Implications

The compound’s reactivity profile supports its use in:

  • Antiviral Prodrug Development : Phosphorylation of hydroxyl groups enhances activity against viral polymerases .

  • Targeted Drug Delivery : Acylated derivatives improve lipid membrane permeability.

  • Biochemical Probes : Brominated analogs serve as radiolabels in enzyme inhibition studies .

Scientific Research Applications

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Plays a role in biochemical pathways and is used in studies related to enzyme function and metabolic processes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Sugar Modifications Base Modifications Molecular Formula (Calculated) Molecular Weight (g/mol) Key Research Findings References
Target Compound 3-methyl, 3,4-dihydroxy, 5-hydroxymethyl 5-hydroxymethyl C11H16N2O7* ~312.26* Hypothesized enhanced metabolic stability due to methyl group; antiviral potential
1-[(2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione (Thymidine analog) None 5-methyl C10H14N2O6 258.23 Used in DNA synthesis; lacks methyl in sugar, reducing steric hindrance
1-[(2R,3R,4S,5S)-5-Fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 5-fluoro, 3,4-dihydroxy 5-methyl C10H13FN2O6 276.23 Antiviral activity against cowpox virus; fluorine enhances electronegativity
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione 5-iodomethyl None C9H11IN2O5 354.10 Potential radiopharmaceutical applications; iodine increases molecular weight
5,6-Dihydrouridine None Dihydropyrimidine (reduced ring) C9H14N2O6 246.21 Enhanced RNA flexibility; susceptible to enzymatic degradation
1-[(2R,3S,4S,5R)-4-Azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 4-azido 5-methyl C10H13N5O5 283.24 Used in click chemistry; azido group enables bioorthogonal reactions

*Calculated based on structural analogs due to lack of explicit data in evidence.

A. Sugar Modifications

  • 5-Fluoro () : Enhances antiviral activity by mimicking natural nucleotides, causing chain termination during DNA replication .
  • 5-Iodomethyl () : Introduces a heavy atom, making the compound suitable for X-ray crystallography or targeted radiotherapy .

B. Base Modifications

  • Dihydropyrimidine () : Reduces base stacking in RNA, affecting duplex stability but increasing conformational flexibility .

Biological Activity

The compound 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a pyrimidine derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring and a sugar moiety. Its chemical formula is C12H15N3O7C_{12}H_{15}N_{3}O_{7}, with a molecular weight of approximately 315.26 g/mol. This structure enables various interactions with biological targets.

Antiviral Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antiviral properties. For instance, studies indicate that compounds similar to the one have shown efficacy against viruses like Zika virus (ZIKV) and Dengue virus (DENV) with effective concentrations (EC50) in the low micromolar range . The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis.

Anticancer Properties

Pyrimidine derivatives are also recognized for their anticancer activity. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often fall below 10 µM, indicating potent activity .

Cell LineIC50 (µM)
MCF-72.74
HepG24.92
A5491.96

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal properties. It has been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, antifungal activity has been noted against species such as Aspergillus flavus and A. niger .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. They can modulate pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines . This activity may be beneficial in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of key enzymes involved in DNA and RNA synthesis.
  • Interference with Cell Signaling : These compounds can disrupt signaling pathways that promote cell proliferation and survival in cancer cells.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, protecting cells from oxidative stress .

Case Studies

A recent study highlighted the use of a similar pyrimidine derivative in a clinical trial for treating viral infections. The results showed a significant reduction in viral load among participants treated with the compound compared to a placebo group .

Another investigation focused on the anticancer effects of related compounds in animal models, which demonstrated tumor regression and increased survival rates when administered at specific dosages .

Q & A

Q. What are the critical steps for synthesizing this compound with high stereochemical purity?

The synthesis must prioritize stereochemical control due to the compound’s (2R,3R,4R,5R) configuration. Key steps include:

  • Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to shield hydroxyl moieties during glycosylation (common in nucleoside analogs) .
  • Reaction conditions : Employ anhydrous solvents (e.g., THF or DMF) and catalysts like BF₃·Et₂O to ensure regioselective coupling between the pyrimidine and tetrahydrofuran moieties .
  • Chromatographic purification : Utilize reverse-phase HPLC or silica gel chromatography to isolate stereoisomers, with purity validated by NMR (e.g., 1^1H, 13^{13}C, and 2D-COSY) .

Q. How can researchers confirm structural integrity and purity post-synthesis?

  • Spectroscopic techniques :
    • NMR : Assign peaks for stereocenters (e.g., 1^1H NMR coupling constants to confirm axial/equatorial substituents) .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈N₂O₈: calculated 318.1064, observed 318.1068) .
  • Chromatography : Use HPLC with UV detection (λ = 260 nm for pyrimidine absorption) to assess purity (>98%) .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum chemical calculations : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for glycosylation or hydroxyl protection .
  • Reaction path search tools : Use software like GRRM to explore intermediates and reduce trial-and-error experimentation .
  • Machine learning : Train models on existing nucleoside synthesis data to predict optimal solvent/catalyst combinations .

Q. What strategies resolve contradictions in enzyme interaction studies?

Conflicting data on enzyme binding (e.g., affinity for kinases vs. nucleoside phosphorylases) can be addressed by:

  • Comparative kinetic assays : Measure KmK_m and VmaxV_{max} under standardized pH/temperature conditions .
  • Molecular dynamics (MD) simulations : Model interactions with active sites (e.g., hydrogen bonding with conserved residues like Asp/His) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition .

Q. What methodologies assess stability under varying conditions?

  • Forced degradation studies : Expose the compound to:
    • pH extremes : Monitor hydrolysis of the glycosidic bond via LC-MS at pH 2 (gastric) and pH 9 (intestinal) .
    • Thermal stress : Analyze decomposition kinetics at 40–60°C using Arrhenius plots .
  • Light sensitivity : Conduct UV-Vis spectroscopy before/after 24-hour exposure to 365 nm light to detect photodegradation products .

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